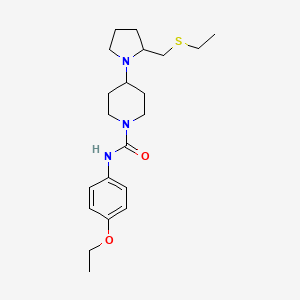
N-(4-ethoxyphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H33N3O2S and its molecular weight is 391.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for developing effective drugs. This article reviews the available literature on the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Chemical Structure
The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may function as a selective antagonist or modulator at specific receptor sites, influencing neurochemical pathways related to mood regulation and pain perception.
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Dopamine Receptor Antagonism | 0.5 | |
| Serotonin Receptor Modulation | 0.7 | |
| Antiviral Activity (HCV) | 6.7 |
Case Studies
- Antiviral Activity : In a study examining various compounds for their antiviral properties against Hepatitis C Virus (HCV), this compound demonstrated an IC50 value of 6.7 μM, indicating moderate efficacy in inhibiting viral replication .
- Neuropharmacology : A series of behavioral assays indicated that this compound could significantly reduce anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders . The modulation of serotonin receptors was identified as a key mechanism behind these effects.
Toxicity and Safety Profile
Initial toxicity assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Future Directions
Continued research is necessary to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In vivo studies to assess efficacy and safety in clinical models.
- Structural modifications to enhance potency and selectivity for specific targets.
- Mechanistic studies to better understand interactions with neurotransmitter systems.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-3-26-20-9-7-17(8-10-20)22-21(25)23-14-11-18(12-15-23)24-13-5-6-19(24)16-27-4-2/h7-10,18-19H,3-6,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJBROOZVUYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCCC3CSCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














